molecular formula C22H23F3N2O3 B2731871 N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1234908-08-7

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2731871
CAS RN: 1234908-08-7
M. Wt: 420.432
InChI Key: LFDVYRAGVZURGQ-UHFFFAOYSA-N
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Description

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, commonly known as PTB or PTB-BM, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTB is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.

Scientific Research Applications

Anti-acetylcholinesterase Activity

  • Pharmacological Studies: Piperidine derivatives, including structures similar to "N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide," have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds show potential as antidementia agents, with some derivatives demonstrating high potency and selectivity for AChE over BuChE, suggesting their utility in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Antibacterial Activity

  • Bioactivity Studies: Novel benzamides and their copper and cobalt complexes have been synthesized and evaluated for antibacterial activity. These compounds, including those structurally related to "this compound," displayed significant activity against various bacterial strains, indicating their potential in antimicrobial applications (Khatiwora et al., 2013).

Antineoplastic Activity

  • Cancer Research: The metabolism of Flumatinib, a tyrosine kinase inhibitor with a similar trifluoromethyl benzamide moiety, has been studied in chronic myelogenous leukemia patients. Understanding the metabolic pathways of such compounds can inform the development of more effective cancer therapies (Gong et al., 2010).

Corrosion Inhibition

  • Material Science Applications: Benzimidazole derivatives, structurally akin to "this compound," have been studied for their potential as corrosion inhibitors for steel in acidic environments. These findings could have implications for the protection of industrial materials (Yadav et al., 2016).

NMDA Receptor Antagonism

  • Neuropharmacology: Research into NMDA receptor antagonists has identified compounds with structural features related to "this compound." These studies explore the therapeutic potential of modulating NMDA receptors, which could have applications in treating neurological disorders (Zhou et al., 1999).

Glycine Transporter Type-2 Inhibition

  • Pain Management: The discovery and development of GlyT-2 inhibitors have been explored, with some compounds offering promise as treatments for neuropathic pain. These findings underscore the potential of targeting glycine transporters for therapeutic benefit (Takahashi et al., 2014).

properties

IUPAC Name

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O3/c23-22(24,25)19-9-5-4-8-18(19)21(29)26-14-16-10-12-27(13-11-16)20(28)15-30-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDVYRAGVZURGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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